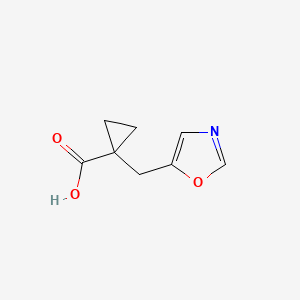

1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid

Description

1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and an oxazole heterocycle. This compound is of interest in medicinal chemistry due to the pharmacological relevance of oxazole motifs in drug discovery, including antimicrobial, anti-inflammatory, and enzyme-inhibiting properties .

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

1-(1,3-oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C8H9NO3/c10-7(11)8(1-2-8)3-6-4-9-5-12-6/h4-5H,1-3H2,(H,10,11) |

InChI Key |

GKYOZDXAAXWQOG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CC2=CN=CO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring, followed by cyclopropanation using reagents such as diazomethane or Simmons-Smith reagents .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The oxazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the oxazole ring can be achieved using agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring, using reagents like alkyl halides or acyl chlorides

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazole N-oxides, while reduction can yield reduced oxazole derivatives .

Scientific Research Applications

1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.

Industry: It can be used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism by which 1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous cyclopropane carboxylic acid derivatives, focusing on structural features, physicochemical properties, and applications.

Structural and Functional Group Variations

1-Ethylcyclopropane-1-carboxylic Acid (CAS 150864-95-2)

- Structure : Cyclopropane ring with an ethyl substituent.

- Molecular Formula : C₆H₁₀O₂.

- Key Differences : Lacks heterocyclic groups; simpler alkyl chain reduces steric hindrance and electronic complexity.

- Applications : Primarily used as a chemical building block in organic synthesis .

trans-2-Cyanocyclopropane-1-carboxylic Acid (CAS 39891-82-2)

- Structure: Cyclopropane with a cyano group at the trans position.

- Molecular Formula: C₅H₅NO₂.

- Key Differences: The electron-withdrawing cyano group increases acidity (pKa ~1.5–2.5) compared to alkyl-substituted derivatives.

- Applications : Intermediate in agrochemicals and pharmaceuticals .

1-(3-Methyl-1,2-oxazol-5-yl)cyclopentane-1-carboxylic Acid (CAS 1538091-62-1)

- Structure : Cyclopentane ring substituted with a methyl-oxazole group.

- Molecular Formula: C₁₀H₁₃NO₃.

- Key Differences: Larger ring size (cyclopentane vs. The methyl-oxazole group may enhance lipophilicity .

1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic Acid (CAS 845546-16-9)

Physicochemical Properties and Stability

Key Observations :

- The oxazole group in the target compound may improve π-π stacking interactions in biological systems compared to non-aromatic derivatives.

- Cyclopropane derivatives with electron-withdrawing groups (e.g., cyano) exhibit higher acidity, influencing their reactivity in coupling reactions .

Biological Activity

1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. Understanding its biological activity is crucial for exploring its therapeutic potentials and mechanisms of action.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with an oxazole group and a carboxylic acid moiety. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that 1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, potentially due to its ability to disrupt cellular processes.

- Cytotoxicity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, making it a candidate for anticancer research.

- Plant Growth Regulation : Similar compounds have been observed to influence plant growth and stress responses, indicating potential agricultural applications.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several carboxylic acid derivatives, including 1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid. The results indicated significant inhibition of bacterial growth at specific concentrations.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| 1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid | 32 µg/mL |

| Control (Standard Antibiotic) | 4 µg/mL |

Table 1: Antimicrobial activity of 1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid compared to standard antibiotics.

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted on human cancer cell lines (e.g., HeLa and MCF7). The compound exhibited varying degrees of cytotoxicity, with IC50 values indicating significant potential for further development as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

Table 2: Cytotoxic effects of 1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid on cancer cell lines.

The proposed mechanism involves the modulation of key signaling pathways related to apoptosis and cell cycle regulation. Studies utilizing molecular docking simulations suggest that the compound may interact with specific protein targets, influencing their activity.

Case Studies

Several case studies have explored the application of similar compounds in agricultural settings. For example, derivatives of cyclopropane carboxylic acids have been shown to enhance plant resilience against pathogens by modulating ethylene biosynthesis pathways.

Q & A

Q. Table 1. Comparison of Synthetic Routes

| Method | Catalyst | Yield (%) | Purity (%) | Key Byproducts | Reference |

|---|---|---|---|---|---|

| Rh(II)-Catalyzed Cycloaddition | Rh(OAc) | 65 | 92 | Oxazole dimer | |

| Cu(I)-Mediated Ylide Reaction | Cu(OTf) | 48 | 88 | Unreacted diazo compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.